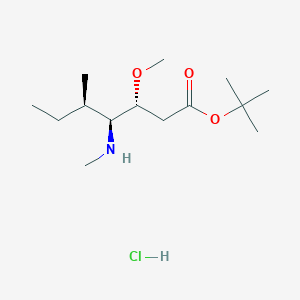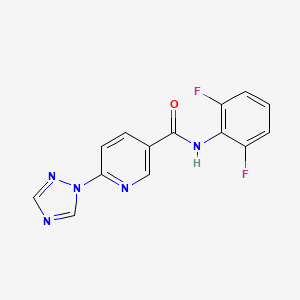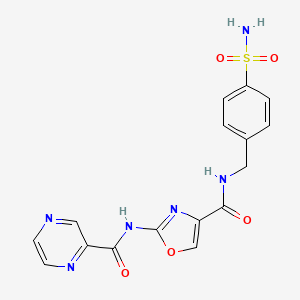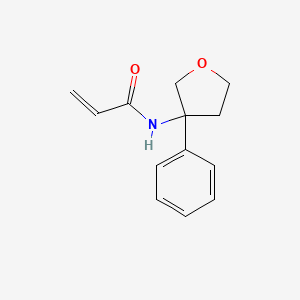
2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide, also known as DIAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazole-based heterocycles and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has been shown to inhibit the activity of protein kinase B (AKT), which is a key signaling molecule that promotes cell survival and growth. 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide also inhibits the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has been shown to have anti-inflammatory and analgesic effects. Studies have also suggested that 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has several advantages for lab experiments, including its potency and selectivity for cancer cells. However, 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has some limitations, including its low solubility in water and its potential toxicity to normal cells. Therefore, it is important to use appropriate controls and dosages in lab experiments to ensure accurate and safe results.
将来の方向性
There are several future directions for research on 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide. One direction is to further investigate its mechanism of action and identify other signaling pathways and enzymes that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, future research could focus on developing more effective and selective derivatives of 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide that have lower toxicity and higher solubility.
合成法
2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has been synthesized using several methods, including the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 3-methylisothiazol-5-amine in the presence of coupling reagents. Another method involves the reaction of 2-amino-3,5-dimethylisoxazole-4-carboxylic acid with 3-methylisothiazol-5-yl chloride in the presence of base. The yield of 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide using these methods ranges from 60-80%.
科学的研究の応用
2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6-4-11(17-14-6)12-10(15)5-9-7(2)13-16-8(9)3/h4H,5H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTDHRVNYRSPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2652049.png)


![ethyl 4-(2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamido)piperidine-1-carboxylate](/img/structure/B2652054.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2652059.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2H-chromen-2-one](/img/structure/B2652060.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)



![7-[(4-Bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2652067.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)